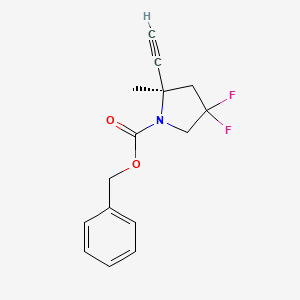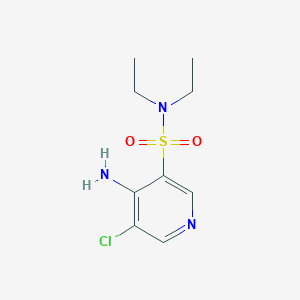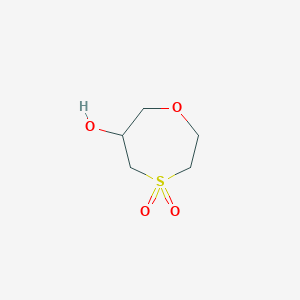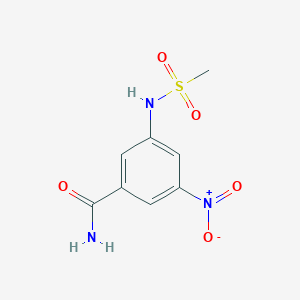
tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate: is an organic compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a pyridine ring substituted with a mercapto and a methyl group. It is primarily used in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of 6-mercapto-4-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under inert conditions to prevent oxidation of the mercapto group. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The mercapto group in tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate can undergo oxidation to form disulfides or sulfonic acids.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, where the methyl group can be replaced by other substituents.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogenating agents or other electrophiles.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted pyridines.
Reduction: Corresponding amines.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It is also used in studies involving the reactivity of mercapto and carbamate groups .
Biology and Medicine: This compound is investigated for its potential biological activities, including its role as a ligand in coordination chemistry and its interactions with biological macromolecules .
Industry: In industrial settings, this compound can be used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carbamate group can also interact with enzymes that hydrolyze carbamates, leading to the release of the active pyridine derivative .
Comparación Con Compuestos Similares
tert-Butyl (6-methylpyridin-3-yl)carbamate: Similar structure but lacks the mercapto group.
tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate: Contains a chloro group instead of a mercapto group.
tert-Butyl methyl(piperidin-4-yl)carbamate: Contains a piperidine ring instead of a pyridine ring.
Uniqueness: The presence of the mercapto group in tert-Butyl ((6-mercapto-4-methylpyridin-3-yl)methyl)carbamate makes it unique compared to its analogs. This functional group imparts distinct reactivity and potential biological activity, making it valuable in various research applications .
Propiedades
Fórmula molecular |
C12H18N2O2S |
|---|---|
Peso molecular |
254.35 g/mol |
Nombre IUPAC |
tert-butyl N-[(4-methyl-6-sulfanylidene-1H-pyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H18N2O2S/c1-8-5-10(17)13-6-9(8)7-14-11(15)16-12(2,3)4/h5-6H,7H2,1-4H3,(H,13,17)(H,14,15) |
Clave InChI |
OPSAMJROXCMKHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=S)NC=C1CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13015543.png)

![tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13015555.png)











